二油酰氧甲基胺

概述

描述

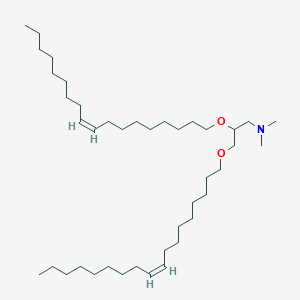

1,2-二油酰氧基-3-二甲基氨基丙烷 (DODMA) 是一种可电离的阳离子脂质,具有可质子化的叔胺头部基团。该化合物在低 pH 值下表现出正电荷,使其在合成过程中通过降低生理 pH 值来封装核酸形成脂质体方面非常有效。 这些特性使 DODMA 非常适合转染和药物递送应用 .

科学研究应用

Chemical Properties and Mechanism of Action

Dodma is characterized by a long hydrocarbon chain derived from oleic acid and a dimethylaminopropane head group. Its molecular formula is C₄₅H₈₃BrN₂O₂, with a molecular weight of approximately 645.04 g/mol. The positive charge on Dodma facilitates its interaction with negatively charged nucleic acids, allowing it to form lipoplexes that are essential for gene delivery applications .

Mechanism of Action:

- Dodma forms complexes with nucleic acids, enhancing their stability and facilitating cellular uptake.

- The lipophilic tails of Dodma assist in fusing with cell membranes, enabling the encapsulated nucleic acids to enter cells effectively.

Gene Delivery Systems

Dodma is widely used in gene therapy as a non-viral carrier for delivering therapeutic genes into cells. Its ability to form stable lipid nanoparticles allows for effective encapsulation of nucleic acids, making it suitable for various genetic diseases .

Key Studies:

- A study demonstrated the use of Dodma-based lipid nanoparticles for delivering liver-specific microRNA (miR-122) in a mouse model of liver cancer. The results showed significant inhibition of target gene expression, indicating the potential for miR-122 mimics in cancer therapy .

Drug Delivery Systems

Dodma has been employed in drug delivery systems to enhance the targeted delivery of therapeutic agents. Its low cytotoxicity compared to other cationic lipids makes it an attractive option for clinical applications.

Case Study:

- Research indicated that Dodma-based formulations could effectively deliver messenger RNA into retinal cells, showcasing its potential in treating genetic disorders affecting vision.

Nanocarrier Production

In industrial applications, Dodma is utilized to produce nanocarriers for gene therapy and other biopharmaceuticals. Its structural properties allow for modifications that can improve delivery efficiency and stability .

作用机制

DODMA 通过封装核酸并形成脂质体来发挥其作用。DODMA 的可质子化的叔胺头部基团在低 pH 值下表现出正电荷,有利于封装带负电荷的核酸。这使得脂质体能够穿过细胞膜并将核酸递送至靶细胞。 涉及的分子靶标和途径包括囊泡的逃逸和封装的核酸的胞内释放 .

类似化合物:

1,2-二油酰基-3-三甲基铵丙烷 (DOTMA): 与 DODMA 相似,DOTMA 也是一种用于基因递送系统的阳离子脂质.

1,2-二油酰基-sn-甘油-3-磷酸乙醇胺 (DOPE): 另一种用于制备脂质体和脂质纳米颗粒的阳离子脂质.

DODMA 的独特性: DODMA 的独特性在于其能够暂时降低 pH 值,使其在封装核酸方面非常有效。 这种特性使 DODMA 能够形成能够轻松穿过细胞膜的脂质体,使其非常适合转染和药物递送应用 .

生化分析

Biochemical Properties

DODMA interacts with various biomolecules, particularly nucleic acids, during the synthesis of lipid nanoparticles. It is efficient in encapsulating nucleic acid by reducing the physiological pH . The interaction between DODMA and nucleic acids is crucial for the successful induction of gene silencing by small RNAs .

Cellular Effects

DODMA influences cell function by facilitating the cellular uptake and intracellular release of small RNAs . It impacts cellular processes such as gene expression and cellular metabolism by enabling the delivery of nucleic acids such as siRNA and microRNA .

Molecular Mechanism

At the molecular level, DODMA exerts its effects through binding interactions with biomolecules, particularly nucleic acids. It facilitates the encapsulation of nucleic acids during the synthesis of lipid nanoparticles, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DODMA can change over time. For instance, the potency of lipid nanoparticles containing DODMA can vary depending on the ratio of DODMA to other components

Metabolic Pathways

DODMA is involved in the metabolic pathways related to the delivery of nucleic acids. It interacts with enzymes and cofactors during the synthesis of lipid nanoparticles

Transport and Distribution

DODMA is distributed within cells and tissues through the lipid nanoparticles it helps to form . It interacts with transporters and binding proteins during this process .

准备方法

合成路线和反应条件: DODMA 以油醇和 3-二甲基氨基-1,2-丙二醇为原料合成。 反应涉及在特定条件下油醇与 3-二甲基氨基-1,2-丙二醇的酯化反应,以形成所需的产物 .

工业生产方法: 在工业环境中,DODMA 是通过在催化剂存在下将油醇与 3-二甲基氨基-1,2-丙二醇混合而生产的。 反应在受控的温度和压力条件下进行,以确保产物的产率和纯度高 .

化学反应分析

反应类型: DODMA 会经历各种类型的化学反应,包括:

氧化: DODMA 在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰 DODMA 的官能团。

常见试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 常见使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物:

氧化: DODMA 的氧化衍生物。

还原: 具有修饰官能团的 DODMA 的还原形式。

取代: 具有不同官能团的取代衍生物.

相似化合物的比较

1,2-Dioleoyl-3-trimethylammonium-propane (DOTMA): Similar to DODMA, DOTMA is also a cationic lipid used in gene delivery systems.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Another cationic lipid used in the preparation of liposomes and lipid nanoparticles.

Uniqueness of DODMA: DODMA is unique due to its ability to temporarily reduce pH, making it highly efficient at encapsulating nucleic acids. This property allows DODMA to form lipoplexes that can readily pass through the cell membrane, making it highly suitable for transfection and drug delivery applications .

生物活性

DODMA (1,2-dioleoyl-3-dimethylammonium-propane) is a cationic lipid that has gained significant attention in the field of nanomedicine, particularly for its role in gene delivery systems. This article explores the biological activity of DODMA, focusing on its applications, mechanisms of action, and relevant case studies.

Overview of DODMA

DODMA is a synthetic cationic lipid used primarily in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. Its structure allows for effective encapsulation and protection of genetic material, facilitating cellular uptake and subsequent gene expression modulation.

DODMA functions through several key mechanisms:

- Electrostatic Interaction : The positive charge of DODMA facilitates interaction with negatively charged nucleic acids, leading to the formation of stable lipid-nucleic acid complexes.

- Endosomal Escape : Upon cellular uptake, DODMA-containing LNPs can disrupt endosomal membranes, allowing the release of nucleic acids into the cytoplasm.

- Gene Silencing : DODMA has been shown to effectively deliver siRNA, leading to targeted silencing of specific genes associated with various diseases.

Gene Delivery Efficacy

A study demonstrated that DODMA-based LNPs successfully delivered miR-122 to liver cells, showing significant inhibition of target gene expression in hepatocellular carcinoma (HCC) models. The study utilized miR-122 knockout mice to monitor the delivery efficiency and observed a marked decrease in the expression levels of target genes such as Adam10 and Mapre1 following treatment with DODMA-loaded nanoparticles .

Immunogenicity Assessment

Research indicates that DODMA exhibits low immunogenicity when used in formulations for therapeutic delivery. In an assessment involving miR-122 knockout mice, serum analysis revealed no significant toxicity or immune response following administration of DODMA-based LNPs. This suggests that DODMA can be safely utilized in therapeutic contexts without eliciting adverse immune reactions .

Comparative Analysis of Lipid Nanoparticles

The following table summarizes the comparative efficacy of various lipid formulations including DODMA:

| Lipid Composition | Delivery Efficiency | Gene Silencing Activity | Immunogenicity |

|---|---|---|---|

| DODMA | High | Significant | Low |

| DLinDMA | Moderate | Moderate | Moderate |

| DOTAP | Low | Low | High |

属性

IUPAC Name |

N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLUQVVDHRLQK-WRBBJXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DODMA facilitate the removal of pentachlorophenol (PCP) from water in organo-clay systems?

A1: DODMA modifies smectite clays by replacing inorganic exchange cations, creating an organo-clay complex. The long alkyl chains (C18) of DODMA interact with PCP through non-polar interactions, effectively partitioning PCP from water into the organo-clay's organic phase. [, ]

Q2: What role does DODMA play in enhancing the photocatalytic activity of decatungstate in the conversion of 2-propanol to acetone?

A2: DODMA forms a bilayer composite with decatungstate anions (W10) through ion complexation. This organized structure facilitates the photocatalytic process, with activity significantly increasing above the bilayer's phase transition temperature. []

Q3: How does DODMA contribute to the antibacterial activity of porphyrin-based honeycomb films?

A3: DODMA interacts electrostatically with Mn(III) meso-tetra(4-sulfonatophenyl) porphine chloride, forming hybrid complexes. These complexes self-assemble into porous honeycomb films, enhancing the porphyrin's photochemical activity and, consequently, its antibacterial properties. []

Q4: What is the molecular formula and weight of DODMA?

A4: The molecular formula of DODMA bromide is C40H84BrN, and its molecular weight is 663.01 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize DODMA and its interactions?

A5: Fourier Transform Infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are frequently employed. FTIR reveals changes in the CH stretching vibrations of DODMA upon intercalation, providing insights into its configuration. XRD analyzes the basal spacing of clay minerals before and after modification with DODMA, indicating the arrangement of DODMA within the interlayer spaces. [, ]

Q6: How does the concentration of DODMA affect the morphology of honeycomb films in its interaction with europium polyoxometalate?

A6: Increasing the concentration of DODMA-europium polyoxometalate complexes during film formation leads to larger pore sizes and thicker film walls in the resulting honeycomb structure. []

Q7: How does DODMA contribute to the stability of artificial nanovesicles (AVs) for dsRNA delivery in plants?

A7: Incorporating DODMA into the lipid composition of AVs enhances their stability, protecting encapsulated dsRNA from nuclease degradation and removal by leaf washing. This increased stability allows for prolonged RNA interference (RNAi) activity against fungal pathogens in crop protection. [, ]

Q8: Does DODMA itself exhibit catalytic activity in the studied systems?

A8: The research primarily focuses on DODMA's role as a structure-directing agent and carrier, enhancing the activity of other catalytic components like decatungstate or porphyrins. There is no direct evidence suggesting inherent catalytic properties of DODMA in these contexts. [, ]

Q9: Have computational studies been conducted to understand DODMA's interactions at the molecular level?

A9: While the provided research primarily focuses on experimental characterization, computational methods like molecular dynamics simulations could provide valuable insights into DODMA's interactions with clays, other molecules, and biological systems. Further research in this area could contribute to a deeper understanding of DODMA's behavior.

Q10: How does the length of the alkyl chain in quaternary ammonium compounds, including DODMA, influence the sorption of organic contaminants like BTEX?

A10: Research indicates that longer alkyl chains, such as those in DODMA, generally lead to greater sorption of organic contaminants. The extended hydrophobic regions provided by longer chains enhance the partitioning of these contaminants from water into the organic phase of the organo-clay complex. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。